molecular formula C9H6F2N2O2 B12874341 2-(Difluoromethyl)benzo[d]oxazole-7-carboxamide

2-(Difluoromethyl)benzo[d]oxazole-7-carboxamide

Cat. No.: B12874341
M. Wt: 212.15 g/mol
InChI Key: RJUHGWVWCYAKRK-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)benzo[d]oxazole-7-carboxamide is a heterocyclic compound that features a benzo[d]oxazole core with a difluoromethyl group at the 2-position and a carboxamide group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)benzo[d]oxazole-7-carboxamide typically involves the formation of the benzo[d]oxazole core followed by the introduction of the difluoromethyl and carboxamide groups. One common method involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative to form the benzo[d]oxazole core. The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide under basic conditions. The carboxamide group is then introduced through amidation reactions using appropriate amine derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)benzo[d]oxazole-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the carboxamide group or other functional groups present in the molecule.

    Substitution: The difluoromethyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(Difluoromethyl)benzo[d]oxazole-7-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)benzo[d]oxazole-7-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The difluoromethyl group can enhance the compound’s binding affinity to its targets, while the carboxamide group can influence its solubility and stability .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethyl)benzo[d]oxazole-4-carboxamide
  • 2-(Difluoromethyl)benzo[d]oxazole-5-carboxamide
  • 2-(Difluoromethyl)benzo[d]oxazole-6-carboxamide

Uniqueness

2-(Difluoromethyl)benzo[d]oxazole-7-carboxamide is unique due to the specific positioning of the difluoromethyl and carboxamide groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C9H6F2N2O2

Molecular Weight

212.15 g/mol

IUPAC Name

2-(difluoromethyl)-1,3-benzoxazole-7-carboxamide

InChI

InChI=1S/C9H6F2N2O2/c10-7(11)9-13-5-3-1-2-4(8(12)14)6(5)15-9/h1-3,7H,(H2,12,14)

InChI Key

RJUHGWVWCYAKRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)C(F)F)C(=O)N

Origin of Product

United States

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